molecular formula C24H19N3O B2666931 8-methoxy-1-phenyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-20-0

8-methoxy-1-phenyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2666931
CAS No.: 901020-20-0
M. Wt: 365.436
InChI Key: MABLQFGOKJYGEQ-UHFFFAOYSA-N
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Description

8-Methoxy-1-phenyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a chemical research compound belonging to the pyrazolo[4,3-c]quinoline family, a class of fused heterocyclic systems known for diverse biological activities. Its molecular structure, incorporating methoxy, phenyl, and p-tolyl substituents, makes it a scaffold of interest in medicinal chemistry exploration. Pyrazolo[4,3-c]quinoline derivatives have been identified as promising candidates in pharmacological research due to their ability to interact with key biological targets. These compounds have demonstrated significant anti-inflammatory effects by potently inhibiting nitric oxide (NO) production and suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cellular models . Furthermore, research indicates that related pyrazoloquinoline derivatives exhibit potent cytotoxicity against various human cancer cell lines and can function as inhibitors of topoisomerase enzymes, which are established targets in anticancer drug discovery . Substituted 1H-pyrazolo[4,3-c]quinolines are also investigated as key intermediates in the synthesis of novel anti-cancer agents, including tyrosine kinase inhibitors for targets like FLT3 and HPK1, which are relevant in oncology research . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

8-methoxy-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-16-8-10-17(11-9-16)23-21-15-25-22-13-12-19(28-2)14-20(22)24(21)27(26-23)18-6-4-3-5-7-18/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABLQFGOKJYGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-1-phenyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere at room temperature with constant stirring using anhydrous acetonitrile as the solvent . This reaction is catalyzed by various agents such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-1-phenyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

8-methoxy-1-phenyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects due to its interaction with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-methoxy-1-phenyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: Compounds with electron-donating substituents (e.g., 2i, 2m) exhibit potent anti-inflammatory activity, likely due to enhanced hydrogen bonding with targets like iNOS or COX-2 . The methoxy group in the target compound may similarly improve binding affinity.
  • Amino vs. Alkyl/Aryl Substituents: Amino groups at position 3 (e.g., 2i, 2m) correlate with submicromolar IC₅₀ values, whereas alkyl/aryl groups (e.g., p-tolyl in the target compound) may prioritize lipophilicity and membrane permeability .

Anti-Inflammatory Activity and Mechanism

The target compound shares a structural framework with derivatives reported to inhibit LPS-induced NO production in RAW 264.7 macrophages. For example:

  • Compound 2i and 2m inhibit NO production by suppressing iNOS and COX-2 expression, with potencies comparable to the reference drug 1400W (IC₅₀ ~0.2 µM) .
  • The 8-methoxy group in the target compound may mimic the hydroxyl group in 2i, as both are electron-donating and could stabilize enzyme interactions. However, the absence of an amino group at position 3 might reduce potency compared to 2i/2m.

Biological Activity

8-Methoxy-1-phenyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest due to its diverse biological activities. This article encompasses a detailed examination of its biological properties, including anti-inflammatory and anticancer effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2OC_{19}H_{18}N_2O with a molecular weight of approximately 294.36 g/mol. The structure features a pyrazoloquinoline framework that is pivotal for its biological activity.

1. Anti-inflammatory Activity

Research has demonstrated that pyrazolo[4,3-c]quinoline derivatives, including this compound, exhibit notable anti-inflammatory properties. The mechanism involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

Key Findings:

  • Inhibition of NO Production: The compound showed significant inhibition of NO production with an IC50 value comparable to standard anti-inflammatory agents.
  • Mechanism of Action: The anti-inflammatory effects are attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are critical mediators in inflammatory pathways .

Table 1: Inhibitory Effects on NO Production

CompoundIC50 (µM)Cytotoxicity (%)Mechanism
This compoundTBDTBDInhibition of iNOS and COX-2
Positive Control (1400 W)0.39N/AiNOS Inhibitor

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against colorectal cancer cell lines such as HCT116 and Caco-2.

Key Findings:

  • Cytotoxic Effects: Studies indicated that the compound inhibits cell proliferation and induces apoptosis in cancer cells.
  • Cell Cycle Arrest: It was observed that the compound causes G2/M phase cell cycle arrest, which is crucial for preventing cancer cell division.
  • Mechanism: The cytotoxicity appears to be mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer .

Table 2: Anticancer Activity Against Colorectal Cancer Cells

Cell LineProliferation Inhibition (%)Cell Cycle Phase ArrestMechanism
HCT116TBDG2/MPI3K/AKT/mTOR inhibition
Caco-2TBDG2/MPI3K/AKT/mTOR inhibition

Case Study 1: Anti-inflammatory Evaluation

In a study evaluating various pyrazolo[4,3-c]quinoline derivatives, it was found that structural modifications significantly influenced their anti-inflammatory potency. The presence of electron-donating groups at specific positions on the phenyl ring enhanced inhibitory activity on NO production while reducing cytotoxicity .

Case Study 2: Anticancer Evaluation

A recent investigation into the anticancer potential of related compounds revealed that those with similar structural motifs exhibited promising cytotoxic effects against colorectal cancer cells. Further structural optimization is ongoing to enhance efficacy and reduce side effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-methoxy-1-phenyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline?

  • Methodology : The compound is typically synthesized via cyclization of substituted quinoline precursors. A common starting material is 2,4-dichloroquinoline-3-carbonitrile, which undergoes sequential substitutions and cyclization. For example, introducing a methoxy group at position 8 can be achieved through nucleophilic aromatic substitution, followed by coupling with arylhydrazines to form the pyrazole ring. Thermal cyclization or InCl₃-catalyzed reactions in green solvents (e.g., ethanol/water) are employed to finalize the tricyclic structure .

Q. What spectroscopic techniques are used for structural characterization?

  • Methodology :

  • ¹H/¹³C NMR : To confirm substituent positions and ring connectivity (e.g., distinguishing between N(1)-phenyl and C(3)-p-tolyl groups) .
  • X-ray crystallography : Resolves stereochemical ambiguities and validates planar geometry of the quinoline core. Crystallographic data for related pyrazoloquinolines show bond lengths of ~1.34 Å (C=N) and ~1.44 Å (C–N pyrazole) .
  • HRMS : Validates molecular formula, particularly for halogenated or methoxy-substituted derivatives .

Q. What bioactivities are reported for pyrazoloquinoline derivatives?

  • Key Findings :

  • Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) show MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • Phosphodiesterase (PDE) inhibition : Substitution at C(3) with p-tolyl enhances PDE10A inhibition (IC₅₀ = 0.8 µM) due to hydrophobic interactions .

Advanced Research Questions

Q. How can researchers optimize the yield of pyrazoloquinoline derivatives during cyclization?

  • Methodology :

  • Catalyst screening : InCl₃ in ethanol/water improves regioselectivity and reduces side products (yield: 75–85%) compared to thermal cyclization (yield: 30–40%) .

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor cyclization but may require post-reduction steps to remove nitro/byproduct groups .

  • Temperature control : Lower temperatures (50–80°C) minimize decomposition of methoxy groups .

    Method Conditions Yield (%) Reference
    Thermal cyclizationToluene, 110°C31–32
    InCl₃-catalyzedEthanol/water, 80°C80–85
    NaBH₄/Pd-C reductionMethanol, RT80

Q. How to address unexpected byproducts in pyrazoloquinoline synthesis?

  • Troubleshooting :

  • Hydrazine intermediates : Unreacted hydrazines can form hydrazones (e.g., (E)-1-((2-chloro-6-methylquinolin-3-yl)methylene)hydrazine). Use excess arylhydrazine (1.5–2.0 equiv) and monitor via TLC .
  • Oxidative byproducts : Introduce antioxidants (e.g., BHT) during cyclization to prevent quinoline-N-oxide formation .
  • Regioselectivity issues : Employ directing groups (e.g., –NO₂ at C(6)) to control pyrazole annulation .

Q. How to design analogs for improved bioactivity?

  • Structure-Activity Relationship (SAR) Strategies :

  • C(3) modifications : Replace p-tolyl with 4-fluorophenyl to enhance metabolic stability while retaining PDE inhibition (IC₅₀ = 0.5 µM) .
  • C(8) substitutions : Replace methoxy with –NH₂ to improve antibacterial potency (MIC = 1 µg/mL) via H-bonding with bacterial topoisomerases .
  • Heterocycle fusion : Incorporate triazole rings at C(4) to modulate pharmacokinetics (e.g., logP reduction from 3.2 to 2.8) .

Data Contradiction Analysis

Q. Why do different studies report conflicting bioactivity data for pyrazoloquinolines?

  • Resolution :

  • Assay variability : Antimicrobial studies using agar diffusion vs. microbroth dilution yield differing MIC values (e.g., 2 vs. 8 µg/mL for S. aureus) .
  • Structural nuances : Derivatives with –CF₃ at C(5) show species-specific activity (e.g., 4x higher potency in P. aeruginosa vs. E. coli) due to membrane permeability differences .

Q. How to reconcile discrepancies in synthetic yields for similar routes?

  • Key Factors :

  • Purity of starting materials : 2,4-Dichloroquinoline-3-carbonitrile with >98% purity improves cyclization efficiency by 15–20% .
  • Catalyst recycling : Reuse of InCl₃ in green media increases yield from 75% (1st cycle) to 82% (3rd cycle) via activation of residual intermediates .

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